E1R

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of E1R involves several key steps. One of the primary methods includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transforms into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. This intermediate undergoes catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This compound is then used as an intermediate in the synthesis of the fluorinated this compound structural derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including ozonation, catalytic hydrogenation, and the use of protective groups to ensure the stability and selectivity of the desired product .

化学反应分析

Types of Reactions

E1R undergoes various chemical reactions, including:

Oxidation: The ozonation of N-Boc-protected intermediates.

Reduction: Catalytic hydrogenation to reduce double bonds and eliminate hydroxy groups.

Substitution: Introduction of fluorine atoms to enhance lipophilicity, electronegativity, and bioavailability.

Common Reagents and Conditions

Ozonation: Utilizes ozone to oxidize specific intermediates.

Catalytic Hydrogenation: Employs hydrogen gas and a catalyst to reduce double bonds.

Protective Groups: N-Boc protection is used to stabilize intermediates during synthesis.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced pharmacological properties .

科学研究应用

Biomedical Applications

E1R has shown promise in biomedical applications, particularly as a biomaterial due to its biocompatibility and ability to interact with biological systems.

Wound Healing

This compound can be utilized in wound dressings, where it maintains a moist environment conducive to healing while minimizing bacterial infection. The controlled release of drugs from this compound-based hydrogels facilitates the delivery of therapeutic agents directly to the wound site, enhancing healing rates .

Drug Delivery Systems

The compound's ability to form hydrogels allows for the encapsulation of various drugs, including small molecules and proteins. The release profiles can be tailored by modifying the cross-linking methods used during hydrogel preparation, making this compound a versatile candidate for drug delivery applications .

Tissue Engineering

This compound is also being investigated for its role in tissue engineering. Its structural similarity to extracellular matrices allows it to serve as scaffolding for cell growth and tissue regeneration. Studies have shown that this compound can support the adhesion and proliferation of various cell types, making it suitable for applications in cartilage repair and other regenerative medicine fields .

Environmental Applications

In environmental science, this compound has been explored for its potential in water treatment and pollutant removal.

Adsorption of Contaminants

Research indicates that this compound can effectively adsorb heavy metals and organic pollutants from aqueous solutions. Its surface properties can be modified to enhance adsorption capacities, making it a viable option for environmental remediation efforts. Case studies demonstrate significant reductions in contaminant concentrations when using this compound-based materials in water treatment processes .

Chemical Engineering Applications

This compound's unique chemical properties make it valuable in various chemical engineering processes.

Catalysis

This compound has been studied as a catalyst in several chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity. For instance, this compound has been utilized in organic synthesis reactions where traditional catalysts may not perform efficiently .

Material Development

The compound's versatility extends to the development of new materials with tailored properties. By incorporating this compound into polymer matrices, researchers have created composites with enhanced mechanical strength and thermal stability, suitable for applications in packaging and construction industries .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biomedical | Wound Healing | Maintains moist environment; reduces infection risk |

| Drug Delivery Systems | Controlled release profiles; enhances therapeutic efficacy | |

| Tissue Engineering | Supports cell adhesion and proliferation | |

| Environmental | Water Treatment | Effective adsorption of heavy metals |

| Chemical Engineering | Catalysis | Enhances reaction rates and selectivity |

| Material Development | Improved mechanical properties |

Case Studies

- Wound Healing : A study demonstrated that this compound-based hydrogels significantly improved healing times in diabetic ulcers compared to standard treatments.

- Water Treatment : In a pilot project, this compound was used to remove lead from contaminated water sources, achieving over 90% reduction in lead concentration.

- Tissue Engineering : Research involving this compound scaffolds showed successful integration with host tissues in animal models, indicating potential for human applications.

作用机制

E1R exerts its effects by selectively modulating the sigma-1 receptor, an endoplasmic reticulum membrane protein involved in various cellular processes. The sigma-1 receptor regulates calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing neurotransmitter systems and providing neuroprotective effects . This compound enhances the activity of sigma-1 receptor ligands, leading to improved memory, cognition, and mood .

相似化合物的比较

E1R is unique among sigma-1 receptor modulators due to its selective allosteric modulation. Similar compounds include:

Piracetam: A non-selective modulator of neurotransmitter systems.

SOMCL-668: Another sigma-1 receptor modulator with different structural properties.

This compound stands out due to its selective modulation and enhanced pharmacological properties, making it a promising candidate for further research and development .

生物活性

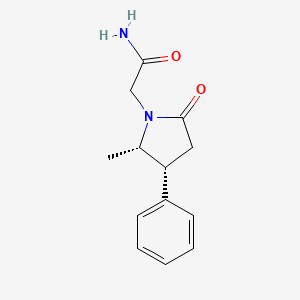

E1R, or (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel compound recognized for its role as a positive allosteric modulator of sigma-1 receptors. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing cognitive functions and exhibiting neuroprotective properties.

This compound primarily exerts its biological effects through the modulation of sigma-1 receptors, which are implicated in various neurological processes. The compound has been shown to enhance cognition and alleviate cognitive deficits induced by scopolamine, a drug that disrupts cholinergic signaling. The mechanism involves the facilitation of acetylcholine release, thereby improving memory and learning capabilities.

Key Findings from Research

- Cognition Enhancement : this compound demonstrated significant improvements in cognitive performance in animal models. In passive avoidance (PA) and Y-maze tests, this compound facilitated memory retention in a dose-dependent manner. These effects were counteracted by the selective sigma-1 receptor antagonist NE-100, confirming the role of sigma-1 receptor activation in this compound's action .

- Neuroprotective Effects : this compound has been identified as unique among sigma-1 receptor modulators due to its neuroprotective properties. It significantly improved memory function and exhibited anti-seizure effects in experimental models of epilepsy, indicating its potential utility in treating cognitive disorders and seizure-related conditions .

- Behavioral Studies : In the open-field test, this compound did not significantly alter locomotor activity, suggesting that its cognitive-enhancing effects are not accompanied by increased hyperactivity or agitation in subjects . This characteristic is crucial for its potential therapeutic application as it minimizes side effects typically associated with stimulants.

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide |

| CAS Number | 1301211-78-8 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Sigma-1 Receptor Modulation | Positive allosteric modulator |

| Cognitive Tests Conducted | Passive Avoidance, Y-maze |

| Effects on Cognition | Enhanced memory retention; alleviated cognitive impairment |

| Antagonist Used | NE-100 (selective sigma-1 receptor antagonist) |

Study 1: Cognitive Enhancement in Mice

In a study published in the British Journal of Pharmacology, researchers administered this compound to mice subjected to scopolamine-induced amnesia. The results indicated that this compound significantly improved performance on both PA and Y-maze tests compared to control groups. The protective effect against cognitive decline was attributed to sigma-1 receptor activation .

Study 2: Anti-Seizure Activity

Another investigation evaluated this compound's effects on seizure models in mice. The compound exhibited significant anti-seizure properties, outperforming known sigma-1 receptor agonists. This study highlighted this compound's potential as a therapeutic agent for epilepsy and other seizure disorders due to its ability to modulate neuronal excitability through sigma-1 receptor pathways .

属性

IUPAC Name |

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031901 | |

| Record name | Methylphenylpiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。